molecular formula C18H21Cl2N5S B10792691 1-(2-chloro-2-(4-chlorophenyl)ethyl)-N,N-diethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-chloro-2-(4-chlorophenyl)ethyl)-N,N-diethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B10792691
M. Wt: 410.4 g/mol
InChI Key: VKNRLQOYHCAPJL-UHFFFAOYSA-N
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Description

1-(2-chloro-2-(4-chlorophenyl)ethyl)-N,N-diethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 1-(2-chloro-2-(4-chlorophenyl)ethyl)-N,N-diethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the chloro and methylthio groups via nucleophilic substitution reactions.

    Amidation reactions: Formation of the N,N-diethylamine moiety through amidation reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-chloro-2-(4-chlorophenyl)ethyl)-N,N-diethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other nucleophiles to form a variety of derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-(2-chloro-2-(4-chlorophenyl)ethyl)-N,N-diethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-2-(4-chlorophenyl)ethyl)-N,N-diethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interfering with DNA or RNA: Affecting gene expression and protein synthesis.

    Generating reactive species: Inducing oxidative stress and cellular damage.

Comparison with Similar Compounds

1-(2-chloro-2-(4-chlorophenyl)ethyl)-N,N-diethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21Cl2N5S

Molecular Weight

410.4 g/mol

IUPAC Name

1-[2-chloro-2-(4-chlorophenyl)ethyl]-N,N-diethyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21Cl2N5S/c1-4-24(5-2)16-14-10-21-25(17(14)23-18(22-16)26-3)11-15(20)12-6-8-13(19)9-7-12/h6-10,15H,4-5,11H2,1-3H3

InChI Key

VKNRLQOYHCAPJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC2=C1C=NN2CC(C3=CC=C(C=C3)Cl)Cl)SC

Origin of Product

United States

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